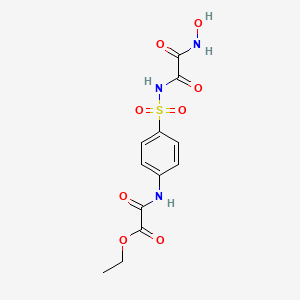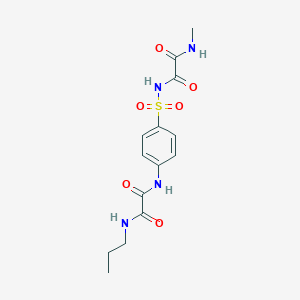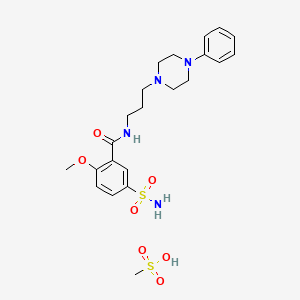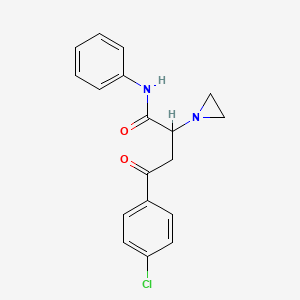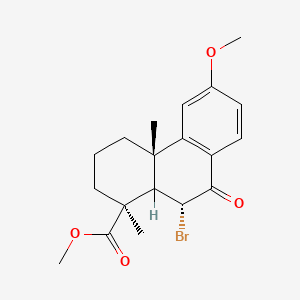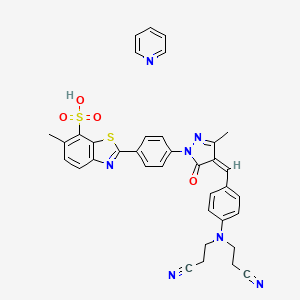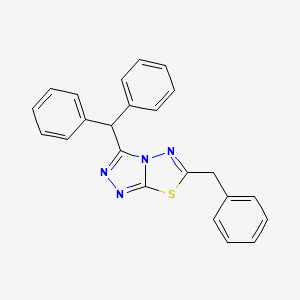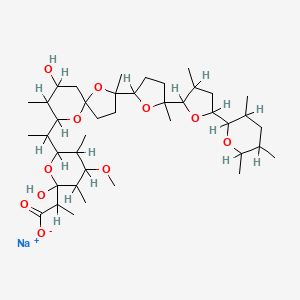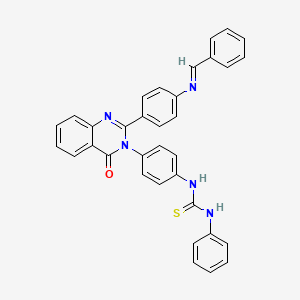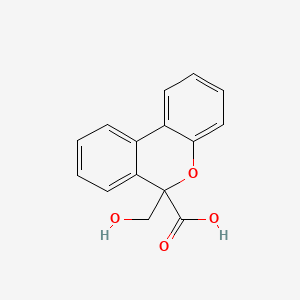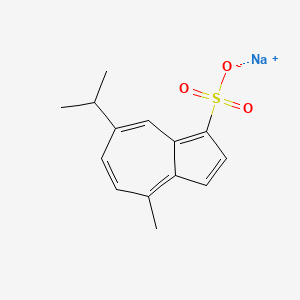
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate is a chemical compound with the molecular formula C14H23NaO5S and a molecular weight of 326.38419 g/mol . This compound is known for its unique chemical structure and interesting biological properties. It is a derivative of azulene, an aromatic hydrocarbon that is notable for its deep blue color and is found in various plants and mushrooms .
Métodos De Preparación
The synthesis of sodium 7-isopropyl-1,4-dimethylazulenesulphonate typically involves the sulfonation of 7-isopropyl-1,4-dimethylazulene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation at the desired position on the azulene ring .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate has a wide range of applications in scientific research:
Biology: The compound has been studied for its anti-inflammatory and anti-ulcer properties.
Medicine: This compound is used in the formulation of anti-inflammatory drugs and treatments for peptic ulcers.
Industry: It is used in the production of dyes and pigments due to its vibrant blue color.
Mecanismo De Acción
The mechanism of action of sodium 7-isopropyl-1,4-dimethylazulenesulphonate involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-ulcer Activity: It promotes the healing of ulcers by enhancing the production of mucus and bicarbonate in the stomach lining, which protects against gastric acid.
Antimicrobial Properties: The compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi.
Comparación Con Compuestos Similares
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate can be compared with other azulene derivatives such as:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties, guaiazulene is used in cosmetics and pharmaceuticals.
Chamazulene: This compound is found in chamomile and has anti-inflammatory and antiallergic properties.
Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Similar to this compound, this compound has been studied for its anti-ulcer and anti-inflammatory activities.
Propiedades
Número CAS |
36905-16-5 |
|---|---|
Fórmula molecular |
C14H15NaO3S |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
sodium;4-methyl-7-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-9(2)11-5-4-10(3)12-6-7-14(13(12)8-11)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
GGVGLZLLKYLVNX-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)[O-].[Na+] |
Números CAS relacionados |
28802-61-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
